フェノフィブラート-d6

概要

説明

PTP阻害剤Iは、タンパク質チロシンホスファターゼ(PTP)を阻害する能力で知られる化合物です。タンパク質チロシンホスファターゼは、タンパク質のリン酸化されたチロシン残基からリン酸基を除去する酵素であり、細胞の成長、分化、代謝などの細胞プロセスを調節する上で重要な役割を果たしています。 PTP阻害剤Iは、糖尿病、癌、神経変性疾患など、さまざまな疾患における潜在的な治療的応用について研究されています .

科学的研究の応用

PTP阻害剤Iは、科学研究で幅広い応用があります。

化学: タンパク質のリン酸化および脱リン酸化プロセスを研究するためのツールとして使用されます。

生物学: 細胞シグナル伝達経路の調節における役割、および治療薬としての可能性について調査されています。

医学: PTP活性を調節することにより、糖尿病、癌、神経変性疾患などの疾患を治療する可能性について探求されています。

作用機序

PTP阻害剤Iは、タンパク質チロシンホスファターゼの活性部位に結合することにより効果を発揮し、それらの酵素活性を阻害します。この阻害は、タンパク質のチロシン残基の脱リン酸化を防ぎ、細胞シグナル伝達経路が変化します。PTP阻害剤Iの分子標的には、PTP1BやTC-PTPなど、細胞の重要なプロセスに関与するさまざまなPTPが含まれています。 これらの酵素を阻害することにより、PTP阻害剤Iは細胞の成長、分化、代謝に関連する経路を調節することができます .

生化学分析

Biochemical Properties

Fenofibrate-d6 interacts with PPARα, a key regulator of lipid metabolism . It has EC50 values of 18 and 30 μM for mouse and human receptors, respectively . It is selective for PPARα over PPARγ and lacks activity at mouse and human PPARδ at a concentration of 100 μM .

Cellular Effects

Fenofibrate-d6 has been shown to significantly reduce serum lipid levels in hyperlipidemia hamsters . It also increases the levels of beneficial bacterial species associated with health, including Bacteroides ovatus, Bifidobacterium animalis, Bacteroides intestinalis, Allobaculum stercoricanis, Lactobacillus reuteri, and Bacteroides acidifaciens .

Molecular Mechanism

Fenofibrate-d6 exerts its effects at the molecular level by binding to PPARα, leading to the activation of this receptor . This activation results in the modulation of genes involved in lipid metabolism, leading to decreased levels of triglycerides and low-density lipoprotein cholesterol, and increased levels of high-density lipoprotein cholesterol .

Temporal Effects in Laboratory Settings

In laboratory settings, fenofibrate-d6 has been shown to have long-term effects on cellular function. For instance, it has been observed to significantly reduce the progression of diabetic retinopathy and other microvascular endpoints in patients with type 2 diabetes over a mean 4.03-year follow-up period .

Dosage Effects in Animal Models

In animal models, the effects of fenofibrate-d6 vary with different dosages. For example, in a study involving hamsters fed a high-fat diet, fenofibrate treatments significantly reduced the serum lipid levels in hyperlipidemia hamsters . The group treated with fenofibrate exhibited higher levels of beneficial bacterial species associated with health .

Metabolic Pathways

Fenofibrate-d6 is involved in the PPARα pathway, which plays a crucial role in lipid metabolism . It enhances the biosynthesis of unsaturated fatty acids, glycerophospholipid metabolism, and pyrimidine metabolism, while reducing glyoxylate and dicarboxylate metabolism, tyrosine metabolism, tryptophan metabolism, and nonribosomal peptide structures .

Transport and Distribution

Fenofibrate-d6 is absorbed from the gastrointestinal tract and is principally hydrolyzed by the CYP3A4 isozyme to its active and major metabolite, fenofibric acid . The absorption rate of fenofibrate-d6 is significantly affected by the fat content of ingested food .

Subcellular Localization

The subcellular localization of fenofibrate-d6 is primarily within the liver, heart, muscle, and kidney, where it augments fatty acid catabolism . It is also found in the cells of the gastrointestinal tract where it is absorbed .

準備方法

合成経路と反応条件

PTP阻害剤Iの合成には、いくつかの段階があり、主要な中間体の調製から始まります。合成経路には通常、次の段階が含まれます。

コア構造の形成: PTP阻害剤Iのコア構造は、一連の縮合および環化反応によって合成されます。

官能基の修飾: ハロゲン化物やアミンなどの試薬を使用して、置換反応によってさまざまな官能基がコア構造に導入されます。

工業生産方法

PTP阻害剤Iの工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、収率を最大化し、不純物を最小限に抑えるために反応条件を最適化することが含まれます。 連続フロー反応器や自動合成プラットフォームなどの技術が、効率とスケーラビリティを高めるために採用されています .

化学反応の分析

反応の種類

PTP阻害剤Iは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化することができます。

還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して実行できます。

一般的な試薬と条件

酸化: 過酸化水素、過マンガン酸カリウム。通常、水性または有機溶媒中で行われます。

還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。反応は不活性雰囲気下で行われます。

形成される主な生成物

これらの反応から形成される主な生成物には、官能基が修飾されたPTP阻害剤Iのさまざまな誘導体が含まれ、それらは生物学的活性についてさらに研究することができます .

類似化合物との比較

類似化合物

PTP1B阻害剤: ABBV-CLS-484や化合物182など、タンパク質チロシンホスファターゼ1Bを特異的に阻害する化合物.

バナジウム化合物: リン酸を模倣し、さまざまなPTPを阻害するバナジウムベースの阻害剤.

独自性

PTP阻害剤Iは、複数のPTPを選択的に阻害する能力においてユニークであり、さまざまな細胞プロセスや潜在的な治療的応用を研究するための汎用性の高いツールとなっています。 他の阻害剤とは異なり、PTP阻害剤Iは複数のシグナル伝達経路を調節する有効性を示しており、研究と治療の可能性を広げています .

特性

IUPAC Name |

propan-2-yl 2-[4-(4-chlorobenzoyl)phenoxy]-3,3,3-trideuterio-2-(trideuteriomethyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClO4/c1-13(2)24-19(23)20(3,4)25-17-11-7-15(8-12-17)18(22)14-5-9-16(21)10-6-14/h5-13H,1-4H3/i3D3,4D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMTINGFKWWXKFG-LIJFRPJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C)(C)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=O)OC(C)C)(C([2H])([2H])[2H])OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50648850 | |

| Record name | Propan-2-yl 2-[4-(4-chlorobenzoyl)phenoxy]-2-(~2~H_3_)methyl(~2~H_3_)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50648850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092484-56-4 | |

| Record name | Propan-2-yl 2-[4-(4-chlorobenzoyl)phenoxy]-2-(~2~H_3_)methyl(~2~H_3_)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50648850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

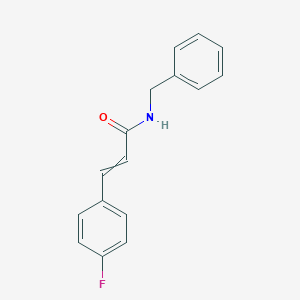

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![O-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] methylsulfanylmethanethioate](/img/structure/B23328.png)

![5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one](/img/structure/B23348.png)

![5-Trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B23349.png)